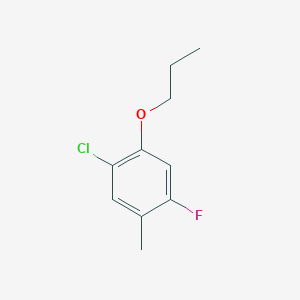
Bis(benzyltriphenylphosphonium)peroxydisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(benzyltriphenylphosphonium)peroxydisulfate is a chemical compound known for its oxidative properties. It is a stable and easily prepared reagent used in various organic synthesis reactions. The compound is particularly effective under nonaqueous and aprotic conditions, making it a valuable tool in organic chemistry .
Métodos De Preparación
Bis(benzyltriphenylphosphonium)peroxydisulfate can be synthesized through the reaction of benzyltriphenylphosphonium chloride with potassium peroxydisulfate in an organic solvent such as acetonitrile. The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
Bis(benzyltriphenylphosphonium)peroxydisulfate undergoes various types of reactions, primarily oxidation reactions. It is used to oxidize different classes of alcohols to carbonyl compounds, thiols to disulfides, sulfides to sulfoxides, oximes to carbonyl compounds, and aromatic amines to azo compounds . Common reagents and conditions used in these reactions include nonaqueous solvents and aprotic conditions. Major products formed from these reactions include carbonyl compounds, disulfides, sulfoxides, and azo compounds .
Aplicaciones Científicas De Investigación
Bis(benzyltriphenylphosphonium)peroxydisulfate has a wide range of applications in scientific research. In chemistry, it is used as an oxidizing agent in organic synthesis, particularly for the oxidative deprotection of trimethylsilyl and tetrahydropyranyl ethers, ethylene acetals, and ketals . In biology and medicine, it is used in the synthesis of various biologically active compounds. In the industry, it is employed in the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism by which bis(benzyltriphenylphosphonium)peroxydisulfate exerts its effects involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The molecular targets and pathways involved in this process include the oxidation of hydroxyl groups to carbonyl groups, the formation of disulfide bonds from thiols, and the conversion of sulfides to sulfoxides .
Comparación Con Compuestos Similares
Bis(benzyltriphenylphosphonium)peroxydisulfate is unique in its ability to act as a mild and selective oxidizing agent under nonaqueous and aprotic conditions. Similar compounds include benzyltriphenylphosphonium chloride and potassium peroxydisulfate, which are used as starting materials in its synthesis . Other similar oxidizing agents include potassium permanganate and chromium trioxide, but these compounds often require harsher conditions and are less selective .
Propiedades
IUPAC Name |
benzyl(triphenyl)phosphanium;oxidooxysulfonyl sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H22P.H2O8S2/c2*1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-7-10(5,6)8-9(2,3)4/h2*1-20H,21H2;1H,(H,2,3,4)/q2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDKEAFAEXJSIP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]OS(=O)(=O)OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44O8P2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2,6-Dichlorophenyl)methyl]diethylamine](/img/structure/B8029946.png)









